JNJ-1930942

α7 nAChR positive allosteric modulation electrophysiology

Procure JNJ-1930942 as a highly selective α7 nAChR PAM for neuroscience research. Unlike agonists that desensitize receptors, it enhances endogenous choline-evoked responses, preserving temporal signaling. Validated in vivo for reversing sensory gating deficits and ex vivo for hippocampal LTP facilitation. Ensure reproducible, α7-specific outcomes in CNS studies.

Molecular Formula C16H11F4N3OS
Molecular Weight 369.3 g/mol
CAS No. 929562-28-7
Cat. No. B608207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-1930942
CAS929562-28-7
SynonymsJNJ1930942;  JNJ 1930942;  JNJ-1930942.
Molecular FormulaC16H11F4N3OS
Molecular Weight369.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC2=NC(=C(S2)CO)C3=CC=NC=C3)C(F)(F)F)F
InChIInChI=1S/C16H11F4N3OS/c17-12-2-1-10(7-11(12)16(18,19)20)22-15-23-14(13(8-24)25-15)9-3-5-21-6-4-9/h1-7,24H,8H2,(H,22,23)
InChIKeyJBSVHWCIKVSTTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-[[4-Fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (JNJ-1930942, CAS 929562-28-7): Technical Baseline for α7 nAChR PAM Research Procurement


JNJ-1930942 (CAS 929562-28-7) is a small-molecule positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), characterized by a 2-arylamino-thiazole-5-methanol core scaffold bearing a 4-fluoro-3-(trifluoromethyl)anilino moiety and a 4-pyridinyl substituent [1]. It was developed and characterized as a highly selective α7 nAChR PAM that does not activate the receptor on its own but enhances the efficacy and potency of orthosteric agonists such as choline, acetylcholine, and PNU-282987 [2]. The compound is brain-penetrant and has demonstrated in vivo reversal of sensory gating deficits in DBA/2 mice, positioning it as a reference tool compound for CNS α7 nAChR research [3].

Why Generic α7 nAChR Ligands Cannot Substitute for JNJ-1930942 (929562-28-7) in Mechanistic CNS Studies


Generic substitution of JNJ-1930942 with alternative α7 nAChR ligands—whether orthosteric agonists (e.g., PNU-282987, GTS-21) or other α7 PAMs (e.g., PNU-120596, NS-1738)—introduces fundamental pharmacological divergence that compromises experimental interpretability. α7 nAChR agonists produce sustained receptor activation and subsequent desensitization, whereas JNJ-1930942 as a type I/II PAM preserves endogenous cholinergic temporal signaling patterns by enhancing agonist-evoked responses without direct receptor activation [1]. Furthermore, among α7 PAMs, JNJ-1930942 exhibits a distinct selectivity profile, lacking activity at α4β2 and α3β4 nAChRs as well as the related 5-HT3A channel—a selectivity spectrum not universally shared across the α7 PAM class [2]. These mechanistic and selectivity distinctions translate directly to divergent in vivo outcomes, as detailed in the quantitative evidence below.

JNJ-1930942 (929562-28-7): Quantitative Differentiation Evidence Against α7 nAChR Modulator Comparators


Mechanism-Based Differentiation: PAM vs. Orthosteric Agonist—Choline Potency Shift Quantified

JNJ-1930942 enhances choline-evoked α7 nAChR responses by increasing choline potency >10-fold without directly activating the receptor, in contrast to orthosteric agonists such as PNU-282987 and GTS-21, which produce direct receptor activation followed by rapid desensitization. This PAM mechanism preserves the spatiotemporal fidelity of endogenous cholinergic signaling, whereas agonists bypass physiological regulation [1].

α7 nAChR positive allosteric modulation electrophysiology CNS pharmacology

Receptor Subtype Selectivity Profile: JNJ-1930942 vs. Pan-nAChR Modulators

JNJ-1930942 demonstrates a narrow selectivity profile, showing no detectable activity at α4β2 nAChRs, α3β4 nAChRs, or the structurally related 5-HT3A channel [1]. In contrast, certain other α7 PAMs exhibit broader nAChR subtype activity: NS-1738, for instance, has been reported to block α3β4 and α4β2 nAChRs in addition to its α7 PAM activity [2]. This selectivity distinction is critical for studies requiring α7-specific pharmacological intervention without confounding modulation of heteromeric nAChR subtypes.

α7 nAChR receptor selectivity off-target profiling CNS drug discovery

In Vivo Efficacy: Reversal of Auditory Sensory Gating Deficit in DBA/2 Mice

JNJ-1930942 demonstrates in vivo efficacy by reversing a genetically based auditory sensory gating deficit in DBA/2 mice—a translational model relevant to schizophrenia-associated sensory processing abnormalities [1]. This in vivo validation distinguishes JNJ-1930942 from α7 PAMs that show robust in vitro potentiation but lack demonstrated in vivo behavioral efficacy, or from compounds whose in vivo activity has not been systematically characterized in this paradigm.

sensory gating schizophrenia in vivo pharmacology α7 nAChR PAM

Electrophysiological Fingerprint: JNJ-1930942 Modulation of α7 Channel Desensitization Kinetics

Electrophysiological characterization reveals that JNJ-1930942 enhances α7 nAChR peak and net charge responses to choline, acetylcholine, and PNU-282987 primarily by altering receptor desensitization characteristics while leaving activation/deactivation kinetics and recovery from desensitization relatively unchanged [1]. This kinetic fingerprint distinguishes JNJ-1930942 from type II PAMs such as PNU-120596, which produce more pronounced alterations in desensitization kinetics and can reactivate desensitized receptors, resulting in substantially larger net charge potentiation [2].

electrophysiology α7 nAChR PAM pharmacology ion channel kinetics

JNJ-1930942 (929562-28-7): Evidence-Aligned Research and Procurement Application Scenarios


CNS α7 nAChR PAM Reference Compound for Schizophrenia and Cognitive Deficit Research

JNJ-1930942 is optimally deployed as a reference α7 nAChR PAM tool compound in preclinical studies investigating schizophrenia-associated sensory gating deficits and cognitive dysfunction. The compound's demonstrated in vivo reversal of auditory gating deficits in DBA/2 mice provides a validated behavioral endpoint for benchmarking novel α7 modulators [1]. Its established selectivity profile (no activity at α4β2, α3β4, or 5-HT3A) ensures that observed effects can be attributed specifically to α7 nAChR potentiation [2].

Electrophysiological Studies Requiring α7-Selective Modulation Without Heteromeric nAChR Confounds

For patch-clamp electrophysiology experiments on native neuronal preparations or heterologous expression systems containing mixed nAChR populations, JNJ-1930942 provides α7-specific modulation without the confounding inhibition of α4β2 or α3β4 nAChRs observed with certain alternative α7 PAMs [1]. The >10-fold choline potency enhancement and defined kinetic effects on desensitization offer reproducible electrophysiological benchmarks for assay validation and inter-laboratory comparison [2].

Ex Vivo Hippocampal Slice Physiology and Long-Term Potentiation (LTP) Studies

JNJ-1930942 enhances neurotransmission at hippocampal dentate gyrus synapses and facilitates the induction of long-term potentiation of electrically evoked synaptic responses in hippocampal slice preparations [1]. This ex vivo functional validation supports its use in studies investigating α7 nAChR contributions to hippocampal synaptic plasticity, learning, and memory processes, where preservation of endogenous cholinergic temporal dynamics is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ-1930942

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.